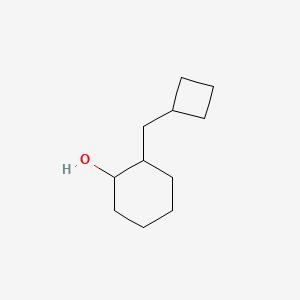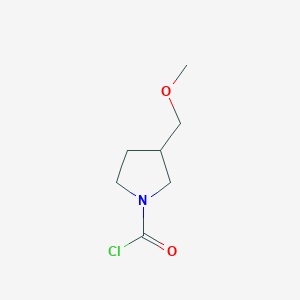
3-(甲氧基甲基)吡咯烷-1-羰基氯
描述
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1541965-20-1. It has a molecular weight of 177.63 .
Molecular Structure Analysis
The InChI code for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is1S/C7H12ClNO2/c1-11-5-6-2-3-9 (4-6)7 (8)10/h6H,2-5H2,1H3 .
科学研究应用
杂环化合物的合成
3-(甲氧基甲基)吡咯烷-1-羰基氯参与多种杂环化合物的合成。它用于合成 5-甲氧基化的 3-吡咯啉-2-酮,它们是制备农用化学品或药物化合物的有价值的中间体 (Ghelfi et al., 2003)。这些中间体衍生于 N-取代吡咯烷酮与甲醇中的碱性甲醇盐的反应。另一项研究证明了高度受阻的 C2 对称反式-(2S,5S)-二取代吡咯烷的合成,表明该化合物在生成结构复杂的分子中的多功能性 (Aggarwal et al., 2002).
催化应用
该化合物还在催化过程中发挥作用。一项涉及金催化的研究在 α-氨基丙二烯与 3-吡咯啉的有效环异构化中使用了该化合物,作为合成各种天然产物的中间体 (Morita & Krause, 2004)。该化合物在催化反应中的多功能性突出了其在合成化学中的重要性。
有机合成中的保护基团
该化合物还用作有机合成中的可去除保护基团。源自该化合物的 O-3-吡咯啉-1-羰基 (O-Pyroc) 基团用于通过催化不对称酰化对映异构的羧酸和醇进行动力学拆分。该保护基团可以很容易地引入和去除,而不会影响底物的完整性,使其成为立体选择性合成中的有价值的工具 (Sakakura et al., 2009).
安全和危害
属性
IUPAC Name |
3-(methoxymethyl)pyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPITDVDBQCEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1432395.png)
![Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-](/img/structure/B1432396.png)

![Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate](/img/structure/B1432399.png)
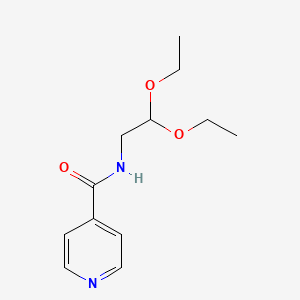
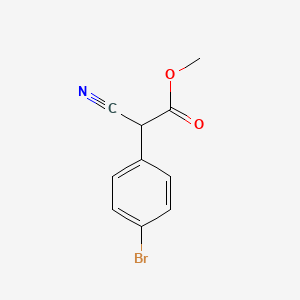
![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)

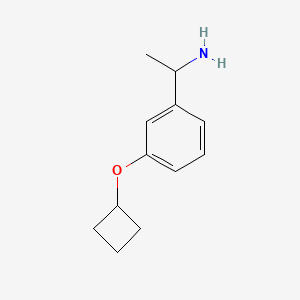

![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)
